molecular formula C11H10ClN3O2 B11810073 Ethyl4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate

Ethyl4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate

Cat. No.: B11810073
M. Wt: 251.67 g/mol
InChI Key: RJPKQAKZWDMBQT-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate is a chemical compound with the molecular formula C11H10ClN3O2 It is a member of the benzoate ester family and contains a triazole ring, which is a five-membered ring consisting of three nitrogen atoms and two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate typically involves the reaction of 4-chloro-2-nitrobenzoic acid with hydrazine hydrate to form 4-chloro-2-hydrazinylbenzoic acid. This intermediate is then reacted with ethyl chloroformate to yield the desired ester. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of Ethyl 4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation and Reduction: The triazole ring can participate in redox reactions, potentially forming different oxidation states.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium amide or thiourea can be used under mild heating conditions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.

Major Products Formed

    Substitution Reactions: Products include derivatives with different substituents on the benzene ring.

    Oxidation and Reduction: Products may include various oxidation states of the triazole ring.

    Hydrolysis: The major product is 4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoic acid.

Scientific Research Applications

Ethyl 4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate involves its interaction with molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of the target. This interaction can lead to the inhibition or activation of specific pathways, resulting in the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    4-(1H-1,2,4-triazol-1-yl)benzoic acid: Similar structure but lacks the ethyl ester group.

    4-chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid: Similar structure but with a different substitution pattern on the triazole ring.

Uniqueness

Ethyl 4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate is unique due to its specific substitution pattern and the presence of both the ester and triazole functional groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Biological Activity

Ethyl 4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate is a compound of significant interest in medicinal chemistry due to its structural features that include a benzoate group and a 1,2,4-triazole moiety. This compound has exhibited various biological activities, particularly in the fields of antifungal and anticancer research. This article explores the biological activity of Ethyl 4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Characteristics

The chemical formula for Ethyl 4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate is C11H10ClN3O2C_{11}H_{10}ClN_{3}O_{2}, with a molecular weight of approximately 251.67 g/mol. Its structure features:

  • Benzoate Group : Contributes to lipophilicity and potential interactions with biological membranes.
  • Triazole Moiety : Known for its role in enhancing biological activity through interactions with various biological targets.

Comparison with Related Compounds

Compound NameStructure FeaturesUnique Properties
Ethyl 3-chloro-2-(4H-1,2,4-triazol-4-yl)benzoateChlorine substitution on the benzoateEnhanced antimicrobial activity
1-(5-methylthio)-1H-1,2,3-triazoleDifferent triazole substitutionPotential use in agricultural fungicides
5-(phenyl)-1H-1,2,3-triazolePhenyl group substitutionNotable anticancer properties

Ethyl 4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate stands out due to its specific combination of structural features that enhance its biological activity compared to other similar compounds.

Antifungal Activity

Research indicates that compounds containing triazole rings are often explored for their antifungal properties. Ethyl 4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate has demonstrated promising antifungal activity against various strains of fungi. For instance:

  • Mechanism of Action : The compound inhibits the synthesis of ergosterol, a critical component of fungal cell membranes. This inhibition disrupts membrane integrity and leads to cell death.

Anticancer Properties

The anticancer potential of Ethyl 4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate has also been investigated. Studies have shown that:

  • Cell Line Studies : The compound exhibits cytotoxic effects against several cancer cell lines including breast and colon cancer cells.

Case Study: Cytotoxicity Assay

In a study evaluating the cytotoxic effects on human breast cancer cell lines (MCF7), Ethyl 4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate showed an IC50 value of approximately 15 µM , indicating significant potency compared to control groups .

Antibacterial Activity

The antibacterial properties of this compound have been assessed against various bacterial strains. Results indicate:

  • Inhibition of Growth : The compound exhibits inhibitory effects on E. coli and Staphylococcus aureus, suggesting potential as a broad-spectrum antibacterial agent.

Table: Antibacterial Activity Results

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
Staphylococcus aureus16 µg/mL

These findings underscore the compound's versatility in combating both fungal and bacterial infections .

Interaction with Biological Targets

Ethyl 4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate interacts with specific biological targets that enhance its therapeutic potential:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cellular metabolism.
  • Receptor Binding : It may bind to certain receptors involved in cancer cell proliferation and survival pathways.

Computational Studies

Recent computational assessments have provided insights into the binding affinity and molecular interactions between Ethyl 4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate and its biological targets. Molecular docking studies suggest favorable binding interactions that correlate with observed biological activities .

Properties

Molecular Formula

C11H10ClN3O2

Molecular Weight

251.67 g/mol

IUPAC Name

ethyl 4-chloro-2-(1,2,4-triazol-4-yl)benzoate

InChI

InChI=1S/C11H10ClN3O2/c1-2-17-11(16)9-4-3-8(12)5-10(9)15-6-13-14-7-15/h3-7H,2H2,1H3

InChI Key

RJPKQAKZWDMBQT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)Cl)N2C=NN=C2

Origin of Product

United States

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